1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclobutan-1-amine moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications .
Scientific Research Applications
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4h-1,2,4-triazol-3-yl cycloalkanols, have been found to inhibit enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase . These enzymes play a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It’s known that 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular functions and potentially inducing cytotoxic effects .
Biochemical Pathways
Given its potential inhibition of enzymes in the shikimate pathway , it could affect the biosynthesis of aromatic amino acids in bacteria and plants, leading to downstream effects on protein synthesis and metabolic processes.
Result of Action
1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that the compound could induce cellular changes leading to cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of alicyclic aldehydes or ketones with sodium bisulfite, followed by the addition of hydrazides to form the triazole ring . The reaction conditions often require elevated temperatures (40-50°C) and careful control of pH and solvent composition to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can target the cyclobutan-1-amine moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
1-(1H-1,2,4-triazol-3-yl)cyclobutan-1-amine: Similar structure but lacks the hydrochloride moiety.
4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: Features a cyclohexane ring instead of a cyclobutane ring.
1-(4H-1,2,4-triazol-3-yl)cyclopentan-1-amine: Contains a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride stands out due to its unique combination of the triazole ring and cyclobutan-1-amine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPHEECOYZFYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.